molecular formula C26H21N5O2 B2837464 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide CAS No. 919842-10-7

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide

Cat. No. B2837464
CAS RN: 919842-10-7
M. Wt: 435.487
InChI Key: OBILXFKECWQKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a common structure in many bioactive molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-component reactions . For example, a practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines .

Scientific Research Applications

Leptin Signal Transduction Enhancement

The compound PI-04, derived from 4-oxo-1,4-dihydrocinnoline, exhibits phosphatase 1B (PTP1B) inhibitor activity. PTP1B negatively regulates leptin signaling, which plays a crucial role in feeding behavior and energy metabolism. By inhibiting PTP1B, PI-04 enhances the stimulatory effect of leptin on phosphorylation of IRS2 (insulin receptor substrate 2) and STAT3 (signal transducer and activator of transcription 3) in hypothalamic neurons. This suggests that PI-04 potentiates functional responses to leptin, making it a promising candidate for preventing and correcting metabolic disorders associated with impaired hypothalamic leptin activity .

Drug Design and Optimization

The compound’s unique structure provides a foundation for drug design. Medicinal chemists can modify its core scaffold to create novel derivatives with improved pharmacokinetic properties, selectivity, and bioavailability. Computational studies and structure-activity relationship analyses can guide these efforts, potentially leading to optimized compounds for various therapeutic indications.

properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c1-18-12-14-21(15-13-18)31-24-22(16-28-31)26(33)30(17-27-24)29-25(32)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,23H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBILXFKECWQKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide

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